2-Amino-5-hydroxyisoindoline-1,3-dione
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Overview
Description
2-Amino-5-hydroxyisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline core with amino and hydroxy functional groups. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxyisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions generally include simple heating, which facilitates the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
In industrial settings, the production of isoindoline-1,3-dione derivatives can involve transition-metal-catalyzed reactions and organocatalytic methods . These methods offer robust techniques for constructing complex heterocyclic structures with various substitution patterns .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-hydroxyisoindoline-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-Amino-5-hydroxyisoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Dopamine Receptors: The compound modulates dopamine receptors, particularly the D2 receptor, which is implicated in neurological functions.
β-Amyloid Protein Aggregation:
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline core but lacks the amino and hydroxy functional groups.
Arylazothiazoles: Contains similar heterocyclic structures and exhibits antibacterial and anticancer properties.
Thiadiazoles: Another class of heterocycles with promising biological activities.
Uniqueness
2-Amino-5-hydroxyisoindoline-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-amino-5-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H6N2O3/c9-10-7(12)5-2-1-4(11)3-6(5)8(10)13/h1-3,11H,9H2 |
InChI Key |
RAZYSRLAPSQLIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)N(C2=O)N |
Origin of Product |
United States |
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